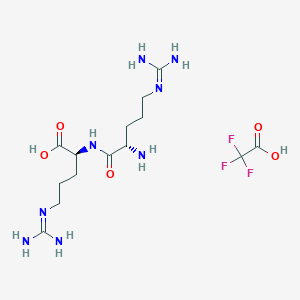
(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate is a useful research compound. Its molecular formula is C14H27F3N8O5 and its molecular weight is 444.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-2-((S)-2-Amino-5-guanidinopentanamido)-5-guanidinopentanoic acid trifluoroacetate is a complex organic compound that has garnered attention in biological and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by its unique guanidine groups, which are crucial for its biological activity. The trifluoroacetate salt form enhances its solubility and stability in biological systems. Its chemical formula can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂F₃
- Molecular Weight : 351.31 g/mol
- Nitric Oxide Production : The guanidine moieties in the compound serve as precursors for nitric oxide (NO) biosynthesis, a critical signaling molecule in various physiological processes including vasodilation and neurotransmission .
- Arginine Pathway Modulation : As a derivative of arginine, this compound may influence the arginine-nitric oxide pathway, potentially affecting immune responses and cellular signaling pathways .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
The biological activity of this compound has been investigated in various studies:
- Antimicrobial Activity : Research indicates potential antimicrobial properties against specific bacterial strains, which could be beneficial in treating infections.
- Neuroprotective Effects : Studies have shown that compounds with similar structures exhibit neuroprotective effects, suggesting that this compound may also provide protection against neurodegenerative conditions .
Case Studies
- Study on Cardiovascular Effects : A study conducted on animal models demonstrated that administration of the compound led to significant improvements in cardiovascular function by enhancing endothelial nitric oxide production, resulting in improved blood flow and reduced hypertension.
- Neurodegeneration Model : In a model of neurodegeneration, this compound showed promise in reducing neuronal apoptosis and improving cognitive function metrics post-injury.
Data Tables
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N8O3.C2HF3O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);(H,6,7)/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDBNSWEVFMDZ-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F3N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














